![molecular formula C21H15F3N4O B2492930 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-41-4](/img/structure/B2492930.png)
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H15F3N4O and its molecular weight is 396.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is C18H15F3N4. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets. The imidazo[1,2-a]pyrimidine moiety is known for its role in various biological processes.
Research indicates that this compound primarily acts by inhibiting specific enzymes and proteins involved in cellular signaling pathways. One notable target is phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation and survival. By inhibiting PI3K, the compound may disrupt critical cellular processes, leading to potential therapeutic effects against various diseases.
Antiparasitic Activity
Studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit antiparasitic properties. For instance, a related compound demonstrated moderate metabolic stability in human liver microsomes while maintaining significant antiparasitic activity against visceral leishmaniasis. This suggests that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance biological efficacy while optimizing pharmacokinetic profiles .
Inhibition Profiles
The compound has been evaluated for its inhibition potential against various cytochrome P450 isoforms, which are crucial for drug metabolism. The following table summarizes the inhibition data:
CYP Isoform | IC50 (μM) | Inhibition Level |
---|---|---|
CYP1A2 | 0.59 | Strong Inhibitor |
CYP2C19 | 1.8 | Moderate Inhibitor |
CYP2C8 | 4.9 | Moderate Inhibitor |
CYP2C9 | 0.76 | Strong Inhibitor |
CYP2D6 | 1.5 | Moderate Inhibitor |
CYP3A4 | 1.6 | Moderate Inhibitor |
This profile indicates the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Case Studies and Research Findings
Recent studies have focused on optimizing the structural properties of imidazo[1,2-a]pyrimidines to enhance their biological activity. For example, a study reported on a series of substituted compounds where modifications at the 3-position significantly influenced both metabolic stability and antiparasitic potency .
ID | R | L.inf pEC50 | PMM pCC50 | Selectivity Index (SI) | Aqueous Solubility (μM) |
---|---|---|---|---|---|
3a | A | 5.4 | 4.2 | 16 | 8 |
3s | B | 5.3 | 4.5 | 6 | 32 |
3t | C | 5.1 | 4.5 | 4 | 0.8 |
... | ... | ... | ... | ... | ... |
This table illustrates how different substituents affect the biological activity and physicochemical properties of related compounds .
Eigenschaften
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-9-4-10-28(13)20)14-5-3-8-17(12-14)26-19(29)15-6-2-7-16(11-15)21(22,23)24/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOBMKDZJGPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.